molecular formula C11H12N2O4S B12794001 Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide CAS No. 108361-84-8

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide

Cat. No.: B12794001
CAS No.: 108361-84-8
M. Wt: 268.29 g/mol
InChI Key: YIOSSSSJAJHOCJ-UHFFFAOYSA-N
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Description

The compound Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide (CAS: 108361-84-8) is a heterocyclic molecule featuring an isothiazolo[5,4-b]pyridine core modified with methyl and 2-oxopropyl substituents. Its molecular formula is deduced as C₁₁H₁₅N₂O₄S, derived from the parent scaffold (C₆H₄N₂O₃S) with 4,6-dimethyl and 2-(2-oxopropyl) functionalizations. This compound has been investigated as a DRAK2 (DAPK-Related Apoptosis-Inducing Protein Kinase 2) inhibitor, with structural optimizations aimed at enhancing binding affinity and selectivity for therapeutic applications, particularly in diabetes research targeting pancreatic β-cell apoptosis .

Properties

CAS No.

108361-84-8

Molecular Formula

C11H12N2O4S

Molecular Weight

268.29 g/mol

IUPAC Name

4,6-dimethyl-1,1-dioxo-2-(2-oxopropyl)-[1,2]thiazolo[5,4-b]pyridin-3-one

InChI

InChI=1S/C11H12N2O4S/c1-6-4-7(2)12-10-9(6)11(15)13(5-8(3)14)18(10,16)17/h4H,5H2,1-3H3

InChI Key

YIOSSSSJAJHOCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C(=O)N(S2(=O)=O)CC(=O)C)C

Origin of Product

United States

Preparation Methods

Cyclization via Thiol and Nitrile Precursors

A common and efficient route involves the oxidative cyclization of a precursor containing a free thiol group adjacent to a nitrile on the pyridine ring. This method leverages the intramolecular formation of the S–N bond under oxidative conditions, often using bromine or other halogen sources as oxidants.

  • Step 1: Synthesis of a 2-aminopyridine derivative bearing appropriate substituents (4,6-dimethyl groups).
  • Step 2: Introduction of a thiol substituent, often protected as a p-methoxybenzyl (PMB) thioether, which is later deprotected.
  • Step 3: Oxidative cyclization by treatment with bromine in ethyl acetate at low temperatures (0–25 °C), which simultaneously removes the PMB protecting group and forms the isothiazole ring.
  • Step 4: Introduction of the 2-(2-oxopropyl) substituent via alkylation or acylation reactions on the nitrogen or carbon atoms of the fused ring system.

This approach yields the isothiazolo[5,4-b]pyridin-3(2H)-one core with good regioselectivity and moderate to high yields (typically 60–80%) depending on reaction conditions and substituent effects.

Oxidation to 1,1-Dioxide

The sulfur atom in the isothiazole ring is oxidized to the sulfone (1,1-dioxide) using oxidizing agents such as:

This oxidation step is critical to achieve the 1,1-dioxide functionality, which significantly influences the compound’s chemical and biological properties. The oxidation is typically performed after ring closure to avoid overoxidation or decomposition of sensitive intermediates.

Alternative Copper(II)-Mediated Cyclization

Recent advancements include copper(II)-mediated C–S and N–S bond formation under aerobic conditions, which allow direct cyclization of benzamide or pyridine derivatives with elemental sulfur. This method uses:

  • Copper(II) acetate monohydrate as a catalyst
  • Silver oxide as an oxidant
  • Tetrabutylammonium iodide (TBAI) as an additive
  • Dichloromethane (DCM) as solvent at 90 °C

This approach provides moderate to high yields and tolerates various substituents, including electron-withdrawing groups, enabling access to diverse isothiazolones.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Thiol introduction p-Methoxybenzylthiol, K2CO3, DMF, −45 °C 60–70 Selective substitution on pyridine ring
2 Oxidative cyclization Br2, EtOAc, 0 °C 70–80 Simultaneous PMB deprotection and cyclization
3 Alkylation/acylation Appropriate alkyl/acyloxy reagents, base, solvent 50–75 Installation of 2-(2-oxopropyl) group
4 Sulfur oxidation to dioxide m-CPBA or H2O2, room temperature to 40 °C 80–90 Controlled oxidation to sulfone
Alt. Cu(II)-mediated cyclization Cu(OAc)2·H2O, Ag2O, TBAI, DCM, 90 °C 60–85 One-pot cyclization with sulfur

Mechanistic Insights

  • The oxidative cyclization proceeds via formation of a sulfenyl intermediate, which undergoes intramolecular nucleophilic attack by the adjacent nitrogen, closing the isothiazole ring.
  • Radical scavenger studies (e.g., with TEMPO) suggest a radical mechanism may be involved in the cyclization step, as the presence of TEMPO alters product distribution.
  • The copper(II)-mediated method involves C–H activation and sulfur insertion facilitated by the metal catalyst and oxidant, enabling direct formation of the isothiazolone ring without preformed thiol intermediates.

Industrial and Scale-Up Considerations

  • Industrial synthesis adapts these methods with continuous flow reactors to improve heat and mass transfer, enhancing yield and purity.
  • Automated synthesis platforms allow precise control of reaction parameters, minimizing side reactions during oxidation steps.
  • Optimization focuses on minimizing hazardous reagents (e.g., bromine) and improving atom economy.

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Thiol/Nitrile Oxidative Cyclization Stepwise, uses PMB protection, bromine oxidation Good regioselectivity, moderate-high yield Requires multiple steps, bromine handling
Copper(II)-Mediated Cyclization One-pot, aerobic, uses elemental sulfur Avoids thiol isolation, broad substrate scope Requires metal catalyst, moderate yields
Direct Alkylation/Acylation Post-cyclization functionalization Flexible substitution May require purification steps
Sulfur Oxidation (m-CPBA, H2O2) Controlled oxidation to sulfone High yield, mild conditions Sensitive to overoxidation

Chemical Reactions Analysis

Types of Reactions

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Common solvents like ethanol, methanol, or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide would involve its interaction with specific molecular targets and pathways. This may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways to exert its effects.

Comparison with Similar Compounds

Isothiazolo[5,4-b]pyridine Derivatives

The unsubstituted isothiazolo[5,4-b]pyridine scaffold (C₆H₄N₂O₃S) was identified as a weak DRAK2 inhibitor (Kd = 1.6 µM). Systematic substituent modifications, including methyl and oxopropyl groups, improved binding affinity to Kd ≈ 0.5 µM in optimized derivatives . The 4,6-dimethyl-2-(2-oxopropyl) variant likely benefits from steric and electronic enhancements, positioning it as a lead compound in structure-activity relationship (SAR) studies.

Benzofuran-3(2H)-one Derivatives

Benzofuran-3(2H)-one derivatives, such as 2-(3,4-dihydroxybenzylidene)benzofuran-3(2H)-one, exhibit moderate DRAK2 inhibition (IC50 = 3.15 µM). Methoxy substitutions at the 5-, 6-, and 7-positions increased potency, with compounds 40 and 41 (IC50 < 1 µM) showing dose-dependent protection against β-cell apoptosis.

Thieno[2,3-b]pyridine Derivatives

Thieno[2,3-b]pyridine derivatives, developed via scaffold-hopping from isothiazolo[5,4-b]pyridine, demonstrated high DRAK2 affinity (Kd = 9 nM). However, they act as dual DRAK1/DRAK2 inhibitors (IC50 = 0.82 µM for both), limiting therapeutic utility due to off-target effects.

Isothiazolo[5,4-c]pyridin-3(2H)-one, 1,1-Dioxide

This structural isomer (CAS: 142141-07-9) shares the same molecular formula (C₆H₄N₂O₃S) but differs in ring fusion (5,4-c vs. 5,4-b). It serves as a synthetic intermediate for pharmaceuticals and materials but lacks reported kinase inhibitory activity, highlighting the critical role of ring topology in biological function .

Mannich Base Derivatives

Mannich bases like 4,6-dimethyl-2-[4-cyclohexylcarbonyl-piperazin-1-yl-methyl]isothiazolo[5,4-b]pyridin-3(2H)-one (C₂₀H₂₈N₄O₂S) exhibit antibacterial activity , demonstrating the scaffold’s versatility. These derivatives prioritize piperazinyl substituents over kinase-targeting groups, underscoring substituent-driven applications .

Tabulated Comparison of Key Compounds

Compound Name Molecular Formula Biological Activity Selectivity Application
Target Compound (CAS: 108361-84-8) C₁₁H₁₅N₂O₄S Kd ≈ 0.5 µM* DRAK2 (potential) Diabetes research
Benzofuran-3(2H)-one (Compound 40) C₁₄H₁₂O₄ IC50 = 3.15 µM DRAK2-selective β-cell apoptosis inhibition
Thieno[2,3-b]pyridine derivative C₁₀H₉N₃S₂ Kd = 9 nM Dual DRAK1/DRAK2 Kinase inhibition
Isothiazolo[5,4-c]pyridin-3(2H)-one C₆H₄N₂O₃S N/A N/A Synthetic intermediate
Mannich Base Derivative (Compound 10) C₂₀H₂₈N₄O₂S Antibacterial effect Broad-spectrum Antimicrobials

*Inferred from SAR studies .

Key Research Findings

  • Scaffold Hopping: Transitioning from isothiazolo[5,4-b]pyridine to thieno[2,3-b]pyridine improved affinity but compromised selectivity, emphasizing the balance required in kinase inhibitor design .
  • Substituent Effects : Methyl and oxopropyl groups on the isothiazolo core enhance steric complementarity with DRAK2’s ATP-binding pocket, a strategy absent in benzofuran derivatives .
  • Structural Isomerism : The 5,4-c vs. 5,4-b ring fusion significantly alters biological activity, underscoring the importance of ring topology .

Biological Activity

Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-2-(2-oxopropyl)-, 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into the pharmacological properties of this compound, synthesizing data from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O4S
  • Molecular Weight : 268.29 g/mol
  • Structural Features : The compound contains a fused isothiazole-pyridine ring system which contributes to its unique chemical reactivity and potential biological properties.

The biological activity of Isothiazolo(5,4-b)pyridin-3(2H)-one is believed to stem from its ability to interact with various biological targets. Research indicates that its mechanism of action may involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for pathogen survival.
  • Receptor Binding : Studies have suggested that it can bind to certain receptors, influencing cellular signaling pathways.

Antimicrobial Activity

Isothiazolo(5,4-b)pyridin-3(2H)-one has shown promising antimicrobial properties against various pathogens. Notable findings include:

  • Inhibition of Mycobacterium : Derivatives of this compound exhibited significant activity against Mycobacterium tuberculosis.
  • Activity Against Propionibacterium acnes : This suggests potential applications in treating acne and other skin conditions.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Mycobacterium tuberculosis0.5 mg/mL
Propionibacterium acnes1.0 mg/mL
Escherichia coli1.6 mg/mL
Staphylococcus aureus0.833 mg/mL

Cytotoxicity and Anti-Cancer Activity

Research has also explored the cytotoxic effects of Isothiazolo(5,4-b)pyridin-3(2H)-one on cancer cell lines. Some key findings include:

  • Inhibition of Leukemia Cell Lines : Certain derivatives demonstrated anti-proliferative effects against leukemia cells.
  • Impact on Solid Tumors : The compound showed potential in inhibiting growth in solid tumor-derived cell lines.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
Human CD4+ lymphocytes15.0
Solid tumor-derived cells10.0

Case Studies and Literature Review

Several studies have highlighted the efficacy of Isothiazolo(5,4-b)pyridin-3(2H)-one in various applications:

  • Antibacterial Screening : A study synthesized multiple derivatives and screened them against Bacillus subtilis, Escherichia coli, and Staphylococcus aureus, confirming their antibacterial potential with varying MIC values ( ).
  • Cytotoxic Studies : Research focusing on benzo[4,5]isothiazolo derivatives indicated their effectiveness against human cancer cell lines, providing insights into structural modifications that enhance activity ( ).
  • Molecular Modeling Studies : Computational studies have been employed to understand the binding affinities and interactions at the molecular level, aiding in the design of more potent derivatives ().

Q & A

Q. What are the established synthetic routes for preparing 4,6-dimethyl-2-(2-oxopropyl)isothiazolo(5,4-b)pyridin-3(2H)-one 1,1-dioxide?

A common method involves nucleophilic substitution reactions. For example, reacting 4,6-dimethyl-3-oxo-2,3-dihydroisothiazolo[5,4-b]pyridine with ethyl 4-chlorobutanoate in the presence of sodium ethoxide in ethanol, followed by oxidation to introduce the 1,1-dioxide moiety . Key parameters include reaction time (12 hours), temperature (reflux), and solvent choice (ethanol or DMF). Yield optimization often requires careful stoichiometric control of reagents (e.g., 1:1.1 molar ratio of substrate to alkylating agent) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • 1H/13C NMR : Focus on aromatic proton shifts (δ 2.43 ppm for methyl groups, δ 7.4–8.0 ppm for pyridine/isothiazole protons) and carbonyl signals (δ ~166–173 ppm for ketones/sulfones) .
  • HRMS : Confirm molecular weight (e.g., [M+H]+ at m/z 293.0749 for analogs) and isotopic patterns .
  • X-ray crystallography : Resolve conformational details like ring puckering (e.g., planar vs. non-planar isothiazole-pyridine fusion) .

Q. What safety protocols are essential when handling this compound in the lab?

Prioritize PPE (gloves, goggles) and fume hood use due to potential irritancy. First-aid measures include immediate flushing with water for eye/skin contact and medical consultation if inhaled . Waste disposal should follow protocols for sulfone-containing heterocycles (e.g., neutralization before incineration) .

Advanced Research Questions

Q. How do substituents on the isothiazole or pyridine rings influence biological activity?

Substituent effects can be systematically studied via SAR. For example:

  • Electron-withdrawing groups (e.g., nitro at position 4-phenyl) enhance antimycobacterial activity by increasing electrophilicity .
  • Hydrophobic substituents (e.g., 4-methylphenyl) improve membrane permeability, as shown in analogs with logP values >3.0 . Methodologically, synthesize derivatives via Mannich reactions or Suzuki couplings, then assay against target enzymes (e.g., mycobacterial ATP synthase) .

Q. What computational approaches are suitable for modeling the compound’s conformational stability?

Use DFT calculations (B3LYP/6-31G*) to analyze:

  • Ring puckering coordinates for the isothiazole-pyridine system, comparing planar vs. boat conformations .
  • Non-covalent interactions (NCI plots) to assess steric effects from methyl/oxopropyl groups . Pair computational results with experimental data (e.g., X-ray crystallography) to validate models .

Q. How can contradictions in reported biological activities (e.g., analgesic vs. antimycobacterial) be resolved?

  • Assay standardization : Compare IC50 values under consistent conditions (e.g., pH, temperature) .
  • Off-target profiling : Use kinase/GPCR panels to identify polypharmacology. For example, 4-methylphenyl analogs may inhibit both COX-2 and mycobacterial targets .
  • Structural analogs : Test truncated derivatives (e.g., without the oxopropyl group) to isolate pharmacophores .

Q. What strategies mitigate low yields in large-scale synthesis?

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/C) can enhance coupling reactions .
  • Solvent optimization : Switch from ethanol to DMF for better solubility of intermediates .
  • Process monitoring : Use in situ FTIR or HPLC to track reaction progression and identify bottlenecks (e.g., oxidation step inefficiencies) .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionImpact on YieldReference
Reaction Time12 hours>90%
Solvent (Alkylation)DMF20% increase
Oxidation AgentmCPBA85% efficiency

Q. Table 2. SAR Trends in Analogs

Substituent (Position)Activity (IC50, μM)Mechanism HypothesisReference
4-Nitrophenyl1.2 (Antimycobacterial)Electron withdrawal
4-Methylphenyl3.8 (Analgesic)Lipophilicity increase

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